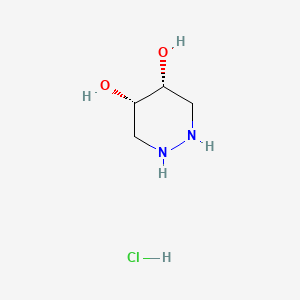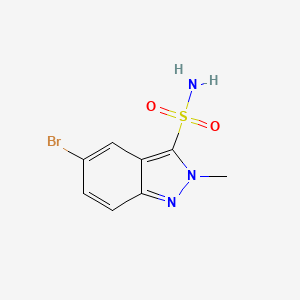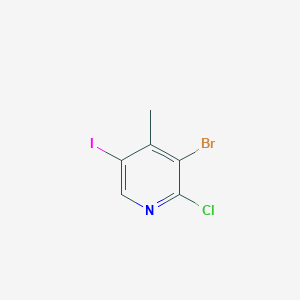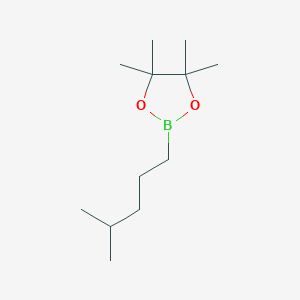
(4R,5S)-1,2-diazinane-4,5-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-1,2-diazinane-4,5-diol hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-1,2-diazinane-4,5-diol hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common synthetic route involves the reduction of a suitable precursor, such as a diazinane derivative, under controlled conditions to achieve the desired diol configuration.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient synthetic pathways.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-1,2-diazinane-4,5-diol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the diol to produce different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like halides or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(4R,5S)-1,2-diazinane-4,5-diol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4R,5S)-1,2-diazinane-4,5-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4R,5R)-1,2-diazinane-4,5-diol hydrochloride
- (4S,5S)-1,2-diazinane-4,5-diol hydrochloride
- (4S,5R)-1,2-diazinane-4,5-diol hydrochloride
Uniqueness
(4R,5S)-1,2-diazinane-4,5-diol hydrochloride is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity. Compared to its diastereomers and enantiomers, this compound may exhibit different properties and applications, making it a valuable subject of study in various fields.
Properties
Molecular Formula |
C4H11ClN2O2 |
|---|---|
Molecular Weight |
154.59 g/mol |
IUPAC Name |
(4R,5S)-diazinane-4,5-diol;hydrochloride |
InChI |
InChI=1S/C4H10N2O2.ClH/c7-3-1-5-6-2-4(3)8;/h3-8H,1-2H2;1H/t3-,4+; |
InChI Key |
MUNVEEPYMBZMSX-HKTIBRIUSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CNN1)O)O.Cl |
Canonical SMILES |
C1C(C(CNN1)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13465945.png)






![B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid](/img/structure/B13465997.png)
![(2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13466006.png)


![tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate](/img/structure/B13466028.png)

